1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Catalog No.
S780030
CAS No.
187085-97-8
M.F
C10H9F6N
M. Wt
257.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

CAS Number

187085-97-8

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

InChI

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3

InChI Key

PFVWEAYXWZFSSK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N

Limited Availability and Research Focus:

Potential Applications based on Structural Similarities:

  • Medicinal Chemistry: The presence of the trifluoromethyl (CF3) groups on the phenyl ring can influence the lipophilicity and metabolic stability of the molecule, making it a potential candidate for drug development. Similar structures with CF3 groups have been explored in the context of developing anticonvulsant and antitumor agents. However, specific research on 1-[3,5-BTF-Ph]EtNH2 in this area is not readily available.
  • Material Science: Aromatic amines with electron-withdrawing substituents like CF3 groups can be used as building blocks for the synthesis of functional polymers. Research on related aromatic amines with CF3 groups suggests potential applications in organic photovoltaics and light-emitting diodes []. However, further investigation is needed to determine the specific suitability of 1-[3,5-BTF-Ph]EtNH2 for such applications.

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, also known as (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is an organic compound characterized by its unique structure featuring a trifluoromethyl-substituted phenyl group. It has the molecular formula C10H9F6NC_{10}H_9F_6N and a molar mass of approximately 257.18 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Due to the lack of specific information, it's important to consider general safety precautions when handling unknown aromatic amines. These may include:

  • Potential skin and eye irritation
  • Possible respiratory tract irritation if inhaled
  • May be harmful if ingested
, primarily involving amination and transamination processes. It can be synthesized through a bienzyme cascade system that utilizes R-ω-transaminase and alcohol dehydrogenase, achieving high enantiomeric excess (>99.9%) in the production of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine . The reactions typically involve substrates like 3,5-bis(trifluoromethyl)acetophenone, leading to the formation of this amine with significant yields and selectivity .

The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine can be achieved through multiple methods:

  • Biocatalytic Synthesis: Utilizing a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase allows for efficient production under mild conditions, yielding high enantiomeric purity .
  • Chemical Synthesis: Traditional synthetic routes may involve multi-step reactions including the use of hydrogen chloride and methanol to facilitate the formation of the amine from appropriate precursors .

This compound serves as an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug development . Additionally, it can be utilized in research settings to explore its interactions with biological systems.

Studies on the interactions of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine with biological targets are ongoing. Preliminary findings suggest that its structural properties may allow it to modulate specific receptor activities or enzyme functions within biological pathways . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-(4-Trifluoromethylphenyl)ethanamineC9H10F3NC_{9}H_{10}F_{3}NContains a single trifluoromethyl group; less lipophilic
1-(3-Bromophenyl)ethanamineC9H12BrNC_{9}H_{12}BrNHalogen substitution instead of trifluoromethyl; different pharmacological profile
3,5-Dichloro-N,N-dimethylbenzeneethanamineC11H14Cl2NC_{11}H_{14}Cl_{2}NChlorine substituents; different electronic properties
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamineC11H12F6NC_{11}H_{12}F_{6}NMethyl substitution alters steric properties; potential for different receptor interactions

The presence of multiple trifluoromethyl groups in 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine distinguishes it from other similar compounds by enhancing its electronic characteristics and potential biological activity.

The Grignard-mediated synthesis represents one of the fundamental approaches to producing the precursor ketone 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which serves as an essential intermediate in the synthetic pathway toward 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.

Grignard Formation Methodology

The synthesis typically begins with the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene. This process involves an exchange reaction with a C₁₋₈ alkyl magnesium halide in tetrahydrofuran (THF). The general reaction scheme follows:

3,5-bis(trifluoromethyl)bromobenzene + R-MgX → 1-(3,5-bis(trifluoromethyl)phenyl)magnesium bromide + R-Br

Where R-MgX is preferably selected from ethyl magnesium bromide, isopropyl magnesium chloride, ethyl magnesium chloride, or isopropyl magnesium bromide.

Reaction Conditions and Optimization

The formation of the Grignard reagent requires careful control of reaction conditions. Typically, the reaction is performed in THF at temperatures between 30-35°C. The reaction is exothermic and must be controlled by regulating the addition rate of the bromide to the magnesium slurry. Complete formation of the Grignard reagent usually occurs within 2 hours, though reaction times of up to 5 hours yield comparable results.

Acetylation Process

Following the formation of the Grignard reagent, the next step involves the addition of this reagent to acetic anhydride to produce 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. The optimal procedure involves adding the Grignard reagent to excess acetic anhydride rather than the reverse addition. Temperature control during this step is crucial, with the addition performed at temperatures below 5°C, preferably at -15°C or lower.

Neurokinin-1 Receptor Antagonists

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine serves as a critical structural component in the development of neurokinin-1 receptor antagonists, representing a significant advancement in pharmaceutical chemistry [3] [7]. The compound functions as a key intermediate in the synthesis of casopitant, a potent neurokinin-1 receptor antagonist designed for the treatment of chemotherapy-induced nausea and vomiting [7] [17]. Research has demonstrated that derivatives incorporating this trifluoromethyl-substituted phenyl ethanamine structure exhibit exceptional binding affinity, with compounds such as L-760735 achieving an inhibitory concentration fifty (IC50) value of 0.19 nanomolar at human neurokinin-1 receptors [3].

The selectivity profile of these compounds is particularly noteworthy, showing greater than 300-fold selectivity over human neurokinin-2 and neurokinin-3 receptors [3]. This high selectivity is attributed to the unique electronic and steric properties conferred by the bis-trifluoromethyl substitution pattern on the phenyl ring [15] [21]. The compound's incorporation into neurokinin-1 receptor antagonist structures has enabled the development of orally active, water-soluble agents suitable for both intravenous and oral clinical administration [3].

Studies have revealed that neurokinin-1 receptor antagonists containing the 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine moiety exhibit anxiolytic and antidepressant-like effects through modulation of dorsal raphe nucleus neuronal activity [14]. The mechanism involves disinhibition of forebrain structures acting via habenulo-raphe projections, leading to increased firing rates in serotonergic neurons [14]. Clinical development has focused on applications in chemotherapy-induced emesis, where these compounds demonstrate efficacy in both acute and delayed phases of nausea and vomiting [16].

CompoundIC50 (nM)SelectivityClinical Application
L-7607350.19>300-fold over NK2/NK3Anxiolytic and antidepressant effects
Casopitant intermediateNot specifiedNK1 receptor specificChemotherapy-induced nausea/vomiting
VestipitantLow nanomolarHighly selective NK1NK1 receptor antagonism

Pain Management Therapeutics

The application of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in pain management therapeutics centers on its role as a key chiral intermediate for selective tetrodotoxin-sensitive sodium channel blockers [1] [6]. These compounds represent a novel class of analgesic agents that target specific voltage-gated sodium channels involved in nociceptive signaling pathways [1]. The chiral nature of the compound is crucial for achieving the desired pharmacological activity, as the (R)-enantiomer demonstrates superior biological activity compared to its (S)-counterpart [6].

Research has established that tetrodotoxin-sensitive sodium channel blockers derived from this intermediate exhibit high selectivity for neuronal sodium channels while sparing cardiac and skeletal muscle channels [19]. This selectivity profile is essential for developing analgesic agents with reduced cardiovascular and neuromuscular side effects compared to traditional local anesthetics [19]. The bis-trifluoromethyl substitution pattern enhances the compound's metabolic stability and membrane permeability, properties that are advantageous for sustained analgesic activity [22].

Experimental studies have demonstrated that compounds incorporating this structural motif show promising results in animal models of neuropathic pain and inflammatory pain conditions [19]. The mechanism of action involves selective blockade of tetrodotoxin-sensitive sodium channels, particularly subtypes Nav1.6, Nav1.1, Nav1.3, and Nav1.7, which are predominantly expressed in peripheral nociceptors [19]. The development of these pain management therapeutics represents a significant advancement in the quest for non-opioid analgesic alternatives.

PropertyValueClinical Significance
Sodium Channel SelectivityTTX-sensitive (Nav1.6, 1.1, 1.3, 1.7)Reduced off-target effects
Membrane PermeabilityEnhanced by CF3 groupsImproved bioavailability
Metabolic StabilityHighProlonged therapeutic effect
Enantiomeric Preference(R)-configurationOptimal pharmacological activity

Chiral Intermediate Development

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine represents a valuable chiral intermediate in pharmaceutical synthesis, with its development driven by the increasing demand for enantiopure compounds in drug discovery [25] [26]. The compound's chiral center and unique trifluoromethyl substitution pattern make it an essential building block for accessing diverse pharmaceutical targets [32]. Traditional synthetic approaches to chiral amines often suffer from limited stereoselectivity and harsh reaction conditions, making the development of efficient asymmetric synthesis methods crucial [25].

The asymmetric synthesis of this chiral intermediate has been achieved through various methodologies, with particular emphasis on achieving high enantiomeric excess values [1] [6]. Research has demonstrated that the (R)-enantiomer can be obtained with enantiomeric excess values exceeding 99.9 percent through optimized synthetic protocols [1]. This level of stereochemical purity is essential for pharmaceutical applications where the biological activity is highly dependent on absolute configuration [25].

Chiral intermediate development has focused on scalable synthetic routes that can accommodate industrial production requirements [32]. The incorporation of this intermediate into pharmaceutical synthesis pathways enables access to a broad range of bioactive molecules, including neurokinin-1 receptor antagonists, sodium channel blockers, and other therapeutic agents [3] [7]. The bis-trifluoromethyl functionality provides enhanced lipophilicity and metabolic stability, properties that are increasingly valued in modern drug design [22].

Synthesis ParameterValueImpact on Development
Enantiomeric Excess>99.9%Pharmaceutical-grade purity
Synthetic YieldVariable (42-91%)Economic viability
Stereochemical Control(R)-selectiveTherapeutic efficacy
ScalabilityIndustrial-scale possibleCommercial production

Enzyme-Mediated Derivative Synthesis

The enzyme-mediated synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine derivatives represents a significant advancement in green pharmaceutical manufacturing [1] [6] [8]. Biocatalytic approaches utilizing engineered enzymes offer superior stereoselectivity and environmental sustainability compared to traditional chemical methods [28] [29]. The development of a bienzyme cascade system incorporating R-ω-transaminase (ATA117) and alcohol dehydrogenase has enabled efficient production of the (R)-enantiomer with exceptional purity [1] [6].

Research has demonstrated that the R-ω-transaminase ATA117 serves as the primary biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone, achieving the highest efficiency in product formation with enantiomeric excess values exceeding 99.9 percent [1] [6]. The incorporation of alcohol dehydrogenase into the reaction system promotes equilibrium shift toward product formation by regenerating the required cofactor system [1]. This bienzyme cascade approach has been optimized through the construction of five different expression systems, with the pETDuet-ATA117-ADH system demonstrating superior performance [6] [8].

The substrate handling capacity of the bienzyme cascade system shows a 1.50-fold increase compared to single enzyme systems under optimized conditions of 40 degrees Celsius, 180 revolutions per minute, and 0.1 molar pH 9 Tris-HCl buffer for 24 hours [1] [6]. Whole-cell biocatalysis using recombinant Escherichia coli BL21(DE3) strains has been successfully implemented, with optimal performance achieved using 0.25 grams wet weight of bacterial cells [6] [8]. This represents the first reported demonstration of bienzyme cascade synthesis for this specific chiral amine, providing valuable insights into the biosynthesis of pharmaceutically relevant chiral intermediates [1] [6].

Enzyme SystemReaction ConditionsPerformance MetricsProduct Characteristics
ATA117 (R-ω-transaminase)40°C, pH 9, Tris-HCl bufferEnantiomeric excess >99.9%(R)-configuration selectivity
Alcohol DehydrogenaseNADH cofactor regenerationEquilibrium shift enhancementEnhanced reaction yield
Bienzyme Cascade System40°C, 180 rpm, 24 h1.50-fold increased substrate handlingHigh purity chiral amine
pETDuet-ATA117-ADHRecombinant E. coli expressionHighest efficiency among tested systemsPharmaceutical-grade intermediate

Drug Candidate Structure-Activity Relationships

The structure-activity relationships of drug candidates incorporating 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine reveal critical insights into the molecular features responsible for biological activity [22] [23]. The bis-trifluoromethyl substitution pattern on the phenyl ring significantly influences both electronic properties and steric interactions with biological targets [23]. Structure-activity relationship studies have demonstrated that the trifluoromethyl groups enhance binding affinity through increased hydrophobic interactions and improved metabolic stability [22] .

Comparative analysis of trifluoromethyl-containing compounds versus their non-fluorinated analogs reveals substantial improvements in biological potency [22]. The incorporation of trifluoromethyl groups has been shown to increase inhibitory activity by up to 6-fold in certain receptor systems, highlighting the importance of this structural modification in drug optimization [22]. The electronic effects of the bis-trifluoromethyl substitution create a strongly electron-withdrawing environment that modulates the basicity of the amine functionality and influences protein-ligand interactions [23].

Research into bioisosteric replacements has explored the comparative effects of different fluorinated substituents on biological activity [23]. Studies comparing trifluoromethyl, pentafluorosulfanyl, and other electron-withdrawing groups have revealed that structural modifications can lead to dramatic changes in potency, with differences of up to 430-fold observed between closely related analogs [23]. The chiral nature of the ethanamine moiety adds an additional layer of complexity to structure-activity relationships, as different enantiomers can exhibit vastly different biological profiles [25].

Drug development programs have leveraged these structure-activity relationships to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties [15] [21]. The systematic exploration of substituent effects has enabled the identification of optimal structural features for specific therapeutic targets, contributing to the advancement of neurokinin-1 receptor antagonists and other pharmaceutical agents [15] [20].

Structural FeatureEffect on ActivityMechanismClinical Relevance
Bis-trifluoromethyl groups6-fold potency increaseEnhanced hydrophobic interactionsImproved therapeutic efficacy
(R)-ConfigurationSuperior biological activityStereospecific receptor bindingOptimal pharmacological response
Electron-withdrawing effectsModulated amine basicityAltered protein-ligand interactionsEnhanced selectivity profiles
Metabolic stabilityExtended half-lifeResistance to enzymatic degradationSustained therapeutic effect

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine has emerged as a privileged structural motif in organocatalytic applications, particularly through its incorporation into thiourea-based hydrogen-bonding catalysts [1]. The presence of 3,5-bis(trifluoromethyl)phenyl substituents significantly enhances the catalytic performance through multiple mechanisms. The electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the thiourea nitrogen-hydrogen bonds, thereby strengthening hydrogen-bonding interactions with substrates [2]. This enhanced acidity translates directly to improved catalytic activity in hydrogen-bond mediated transformations.

In Baylis-Hillman reactions, thiourea derivatives incorporating the 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine framework demonstrate superior performance compared to their non-fluorinated analogs [1]. The mechanism involves dual activation where the thiourea moiety acts as a hydrogen-bond donor to activate the electrophile while the enhanced acidity facilitates the nucleophilic attack. Computational studies reveal that the trifluoromethyl groups stabilize the transition state through electrostatic interactions, resulting in improved reaction rates and enantioselectivity [1].

Bifunctional organocatalysts combining thiourea hydrogen-bond donors with primary amine bases have shown remarkable effectiveness when incorporating the 3,5-bis(trifluoromethyl)phenyl motif [1]. In Michael addition reactions involving isobutyraldehyde and methyl benzylidenepyruvate, catalysts bearing trifluoromethyl substituents outperform their methyl analogs significantly. However, the selectivity enhancement is substrate-dependent, with different electrophiles showing varying responses to the electronic modifications [1].

The asymmetric reduction of β-trifluoromethyl-substituted nitroalkenes represents another successful application of organocatalysts derived from this structural framework [3]. Metal-free thiourea-based catalysts achieve remarkable enantioselectivities up to 97% enantiomeric excess through precise stereocontrol mechanisms. The trifluoromethyl groups participate in weak noncovalent interactions that differentiate between competing transition states, leading to enhanced stereoselectivity [3].

Transition Metal Coordination Complexes

The 3,5-bis(trifluoromethyl)phenyl substituent pattern has proven invaluable in stabilizing and modulating the reactivity of transition metal complexes [4] [5]. Copper(III) trifluoromethyl complexes incorporating ethanamine-derived ligands exhibit diverse coordination motifs ranging from monodentate to tridentate binding modes [4]. These complexes demonstrate remarkable versatility in trifluoromethylation reactions of arylboronic acids and terminal alkynes, with the electron-withdrawing character of the phenyl substituents enhancing the electrophilic character of the metal center [4].

The dynamic behavior observed in square planar copper(III) complexes stems from the weak metal-carbon bonds that undergo rapid dissociation and recombination with trifluoromethyl radicals [4]. This lability, while challenging for isolation and characterization, contributes to the high reactivity observed in catalytic transformations. In contrast, octahedral copper complexes with the same ligand framework show enhanced stability due to increased coordination saturation [4].

Palladium-catalyzed cross-coupling reactions benefit significantly from the incorporation of 3,5-bis(trifluoromethyl)phenyl-substituted ligands [6] [7]. The electron-withdrawing nature of these substituents facilitates both oxidative addition and reductive elimination steps in the catalytic cycle. Studies on palladium-catalyzed trifluoromethylation of aryl chlorides demonstrate that the BrettPhos ligand system, when combined with appropriate reaction conditions, achieves excellent yields across diverse substrate classes [7].

Rhodium complexes featuring stereogenic metal centers controlled by chiral 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine-derived ligands have shown exceptional performance in asymmetric transfer hydrogenation [8]. The stereogenic configuration at the rhodium center, induced by the chiral ligand environment, provides the primary source of asymmetric induction. Enantioselectivities approaching 99% have been achieved through careful optimization of the ligand architecture and reaction conditions [8].

Iron complexes with trifluoride coordination modes have been explored for potential applications in fluorine-18 radiolabeling [5]. The stability of these complexes in competitive media makes them suitable candidates for medical imaging applications, where robust coordination under physiological conditions is essential [5].

Asymmetric Induction Mechanisms

The asymmetric induction capabilities of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine-derived catalysts operate through sophisticated stereocontrol mechanisms that exploit both steric and electronic effects [9] [10]. The fundamental principle underlying these mechanisms involves the creation of diastereomeric transition states with significantly different energies, leading to preferential formation of one enantiomer over the other [9].

In carbonyl addition reactions following Cram's rule of asymmetric induction, the presence of the asymmetric center adjacent to the reaction site creates a chiral environment that influences the approach of nucleophiles [9]. The 3,5-bis(trifluoromethyl)phenyl substituent enhances this effect through both steric bulk and electronic polarization, creating more pronounced energy differences between competing transition states [9].

Computational studies employing density functional theory methods have elucidated the origin of stereoselectivity in reactions catalyzed by these systems [10]. Non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions involving the trifluoromethyl groups, play crucial roles in stabilizing the preferred transition state geometries [10]. The analysis reveals that even weak interactions can accumulate to provide substantial selectivity advantages [10].

The dual nature of asymmetric induction involves both internal and external mechanisms [9]. Internal asymmetric induction utilizes chiral centers covalently bound to the reactive site, while external induction operates through chiral catalysts that create asymmetric environments during the transition state [9]. The 3,5-bis(trifluoromethyl)phenyl framework excels in external induction applications due to its ability to create well-defined chiral pockets around reactive intermediates [9].

Phase-transfer catalysis represents another successful application of asymmetric induction using cinchona alkaloid-derived catalysts incorporating the trifluoromethyl motif [11]. These systems achieve remarkable diastereoselectivity and enantioselectivity in carbon-carbon bond-forming reactions between trifluoromethyl imines and enones. Catalyst loadings as low as 0.02 mol% can be employed while maintaining excellent selectivity, demonstrating the exceptional efficiency of these systems [11].

Steric and Electronic Effects in Catalysis

The trifluoromethyl groups in 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine exert profound steric and electronic effects that fundamentally alter catalytic behavior [12] [13] [2]. The electronic inductive effect, characterized by a Hammett σ parameter of +0.52, represents one of the strongest electron-withdrawing influences available in organic chemistry [12]. This electron withdrawal enhances the electrophilic character of adjacent functional groups, increasing their reactivity toward nucleophilic attack [12].
The polarization effects induced by trifluoromethyl substituents extend beyond simple inductive withdrawal [14] [15]. The highly electronegative fluorine atoms create significant local dipole moments that influence molecular conformations and intermolecular interactions [14]. In thermally activated delayed fluorescence applications, the non-conjugated inductive effect of trifluoromethyl groups serves as an effective acceptor, demonstrating the versatility of these electronic modifications [14].

Steric effects arise from the substantial van der Waals radius of trifluoromethyl groups, which exceeds that of methyl groups significantly [16] [17]. This bulk provides effective selectivity control in catalytic transformations, with regioselectivity ratios reaching 20:1 in optimized systems [17]. The cooperative interaction between steric hindrance and electronic activation creates unique selectivity profiles that are difficult to achieve with other substituent patterns [17].

Conformational control represents another critical aspect of trifluoromethyl influence [18]. The energy barriers associated with conformational interconversion are modified by the presence of these groups, often stabilizing specific conformers that are most effective for catalytic transformations [18]. Vibrational spectroscopy studies reveal that CF3-substituted thiourea catalysts preferentially adopt trans-trans conformations that optimize hydrogen-bonding interactions with substrates [18].

The hydrogen-bonding enhancement achieved through trifluoromethyl substitution operates through multiple pathways [19] [2]. Direct effects include increased acidity of hydrogen-bond donors, while indirect effects involve electronic polarization that strengthens donor-acceptor interactions [19]. Experimental measurements demonstrate that trifluoromethyl-substituted polyols exhibit enhanced Brønsted acidity compared to their non-fluorinated analogs, with the effect being transmitted through hydrogen-bond networks even in aqueous environments [19].

Comparative Catalytic Efficiency Studies

Quantitative assessment of catalytic efficiency reveals the superior performance of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine-derived systems across multiple metrics [20] [21] [22]. Turnover frequency measurements, which quantify the specific activity of catalytic centers, typically range from 10^-2 to 10^2 s^-1 for industrial applications [22]. CF3-substituted catalysts often achieve values within or exceeding this range, demonstrating their practical viability [20].

Comparative studies of immobilized versus homogeneous palladium catalysts bearing trifluoromethyl-substituted pyridine-oxazoline ligands reveal interesting efficiency trade-offs [20]. Homogeneous systems achieve turnover frequencies of 9.45 h^-1 with turnover numbers of 19, while immobilized variants show reduced turnover frequencies of 0.75 h^-1 but enhanced turnover numbers of 59 due to improved recyclability [20]. Continuous flow conditions further optimize performance, achieving turnover numbers of 73 over 143 hours of operation [20].

Enantioselectivity comparisons consistently favor trifluoromethyl-substituted catalysts over their non-fluorinated analogs [21]. In asymmetric aza-Henry reactions, bis-thiourea catalysts incorporating 3,5-bis(trifluoromethyl)phenyl substituents achieve 74% enantiomeric excess compared to negligible selectivity for catalysts lacking these modifications [21]. This dramatic improvement demonstrates the critical importance of electronic effects in achieving stereocontrol [21].

Stability studies reveal that trifluoromethyl-substituted catalysts generally exhibit enhanced resistance to deactivation [20]. Immobilized palladium complexes maintain activity for up to 10 recycling cycles with only modest loss of palladium content through leaching [20]. The electron-withdrawing character of the substituents appears to stabilize the metal coordination environment against competing ligand exchange processes [20].

Solvent effects play crucial roles in determining catalytic efficiency, with trifluoromethyl substituents often improving performance in polar aprotic media [23]. Fluorinated solvents such as trifluoroethanol and hexafluoroisopropanol enhance both reaction rates and selectivities for CF3-substituted catalysts, likely through favorable solvation of the electron-deficient intermediates [24].

Temperature optimization studies indicate that trifluoromethyl-substituted catalysts often operate effectively under milder conditions than their non-fluorinated counterparts [25]. The enhanced electrophilic activation provided by the electron-withdrawing groups reduces the thermal energy required for substrate activation, leading to improved atom economy and reduced side reactions [25].

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types